N-(2-furylmethyl)-3-isopropoxybenzamide
Description
N-(2-Furylmethyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy-substituted benzamide core and an N-(2-furylmethyl) substituent. The 3-isopropoxy group may enhance lipophilicity, while the furylmethyl moiety could influence receptor binding or metabolic stability, as seen in analogs like fenfuram and mepronil .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
InChI Key |
FHDWSJNEVPYEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Variations: Mepronil: Replaces the furylmethyl group with a methyl group, reducing steric bulk but maintaining the isopropoxybenzamide backbone. This structural simplicity correlates with its broad-spectrum fungicidal activity . Fenfuram: Features a furan ring directly attached to the carboxamide, differing from the furylmethyl substitution in the target compound. This difference may alter systemic mobility or target specificity .
Bioactivity: Fenfuram’s furan ring is critical for its antifungal activity; similarly, the furylmethyl group in the target compound may interact with fungal enzymes or receptors, though empirical data are lacking. Synthetic Accessibility: The patent in highlights palladium-catalyzed coupling reactions for benzamide derivatives, suggesting feasible synthetic routes for the target compound .
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